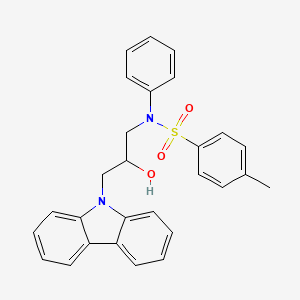
CHEMBL4207174
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide is a useful research compound. Its molecular formula is C28H26N2O3S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence de CHEMBL4207174 et soulignent son impact potentiel dans diverses disciplines scientifiques. N’oubliez pas que la recherche en cours peut révéler des applications supplémentaires ou affiner notre compréhension de ses mécanismes. Pour des informations plus approfondies, envisagez d’explorer des revues scientifiques et des bases de données comme Chemical Research and Application , Google Scholar , et les rapports techniques de la NASA . 🌟
Activité Biologique
N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide, also known as a carbazole derivative, is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cancer. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C28H26N2O3S and a molecular weight of 456.6 g/mol. The structure includes a carbazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Research indicates that the compound may act as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. The NLRP3 inflammasome has been implicated in various diseases, including Alzheimer's disease and myocardial infarction. Studies have shown that inhibition of this pathway can lead to reduced inflammation and improved outcomes in experimental models.
Table 1: Summary of Biological Activities
In Vivo Studies
In a study examining the effects of the compound on myocardial infarction, treatment with N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide significantly limited infarct size compared to control groups. The results were measured using triphenyltetrazolium chloride (TTC) staining, demonstrating its potential cardioprotective effects during ischemic events.
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. The mechanism involves inhibition of protein synthesis and disruption of biofilm formation.
Propriétés
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-21-15-17-24(18-16-21)34(32,33)30(22-9-3-2-4-10-22)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYFCFDXZUBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














